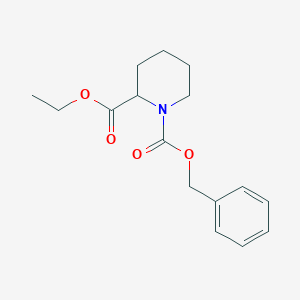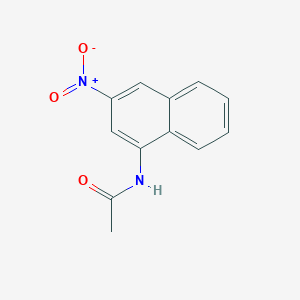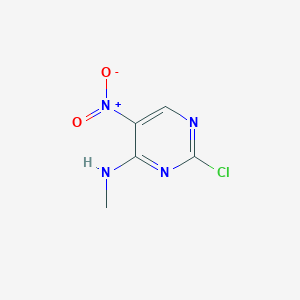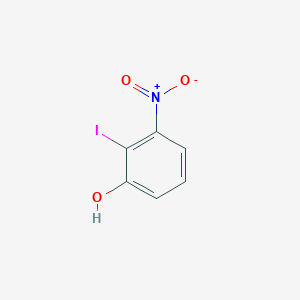
TEMPO metacrilato
Descripción general
Descripción
TEMPO methacrylate, also known as 4-Methacryloyloxy-2,2,6,6-tetramethylpiperidine-1-oxyl, is a stable nitroxide radical useful in controlling living radical polymerizations . It has a methacrylate functionality for cross-linking or orthogonal polymerization . It undergoes anionic dispersion polymerization to afford nanometer-sized polymer particles bearing 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) radicals .
Synthesis Analysis
TEMPO methacrylate can be synthesized through anionic dispersion polymerization . It can also be employed as a counter radical for the polymerization of styrene . A study has shown that styrene can be copolymerized with TEMPO methacrylate using 2,2′-azobis(2-methylpropionitrile) (AIBN) as an initiator at 125 °C .Molecular Structure Analysis
The empirical formula of TEMPO methacrylate is C13H22NO3 . Its molecular weight is 240.32 . The SMILES string representation of its structure isCC(=C)C(=O)OC1CC(C)(C)N([O])C(C)(C)C1 . Chemical Reactions Analysis
TEMPO methacrylate undergoes anionic dispersion polymerization to afford nanometer-sized polymer particles bearing TEMPO radicals . It can also be employed as a counter radical for the polymerization of styrene .Physical And Chemical Properties Analysis
TEMPO methacrylate is a powder with a melting point of 86-90 °C . It should be stored at a temperature of 2-8°C .Aplicaciones Científicas De Investigación
Almacenamiento de energía: baterías de radicales orgánicos
TEMPO metacrilato: es un componente clave en el desarrollo de baterías de radicales orgánicos (ORBs). Estas baterías son una alternativa sostenible a las baterías de iones de litio convencionales, ofreciendo alta flexibilidad mecánica y estabilidad . La unidad TEMPO redox-activa dentro de estos polímeros facilita la transferencia rápida de electrones, lo cual es crucial para un alto rendimiento en aplicaciones de almacenamiento de energía .
Catálisis: reacciones de oxidación
El compuesto sirve como un catalizador eficiente en reacciones de oxidación, particularmente la oxidación de alcoholes. Su grupo radical nitroxide estable experimenta reacciones redox reversibles, lo que lo hace adecuado para su uso en sistemas catalíticos .
Electroquímica: celdas de flujo redox
En celdas de flujo redox, los polímeros basados en this compound se pueden emplear debido a su notable rendimiento electroquímico. La estructura molecular de estos polímeros es crítica para su eficiencia, y están diseñados para optimizar el transporte de electrones y la capacidad de almacenamiento .
Ciencia de materiales: películas delgadas de autoensamblaje
Monómeros PTMA: se utilizan para sintetizar copolímeros de bloque que pueden autoensamblarse en películas delgadas. Estas películas tienen aplicaciones potenciales en la creación de membranas o recubrimientos con propiedades electrónicas específicas .
Tecnología de impresión: tinta para electrónica flexible
La idoneidad del compuesto para diversos métodos de fundición, incluida la impresión de serigrafía o inyección de tinta, abre aplicaciones en el campo de la electrónica flexible. Se puede utilizar para imprimir materiales conductores en sustratos flexibles para dispositivos “internet de las cosas” .
Tecnología de sensores: sensores electroquímicos
Finalmente, this compound se utiliza en el desarrollo de sensores electroquímicos. Su alto potencial redox y su cinética de reacción rápida lo hacen ideal para aplicaciones de detección donde se requiere una detección rápida y precisa .
Mecanismo De Acción
Safety and Hazards
TEMPO methacrylate is classified as Aquatic Chronic 2 and Skin Sensitizer 1 . It has hazard statements H317 - H411, indicating that it may cause an allergic skin reaction and is toxic to aquatic life with long-lasting effects . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing thoroughly after handling .
Direcciones Futuras
Research on TEMPO methacrylate is ongoing, with a focus on its use in controlled radical polymerizations . Future directions may include exploring its potential in creating new materials and applications in various fields .
Relevant Papers Several papers have been published on TEMPO methacrylate. For instance, a paper titled “Hydrophilic Crosslinked TEMPO-Methacrylate Copolymers – a Straight Forward Approach towards Aqueous Semi-Organic Batteries” discusses the use of TEMPO methacrylate in the creation of aqueous semi-organic batteries . Another paper, “Kinetic Features of the Radical Polymerization of Methyl Methacrylate under Conditions of Nitroxide-Mediated Reversible Inhibition”, discusses the kinetics and mechanism of controlled radical polymerization of methacrylates mediated by nitroxide radicals .
Análisis Bioquímico
Biochemical Properties
The biochemical properties of TEMPO methacrylate are primarily associated with its redox-active nature . It is known to interact with various biomolecules, particularly in the context of organic synthesis and catalysis . Detailed information about specific enzymes, proteins, or other biomolecules it interacts with is currently limited.
Cellular Effects
As a synthetic polymer, it is primarily used in materials science applications such as in the fabrication of organic batteries
Molecular Mechanism
The molecular mechanism of TEMPO methacrylate primarily involves its role in organic synthesis and catalysis . It is known to participate in radical-mediated polymerization processes . The TEMPO moiety in the methacrylate acts as a stable radical that can engage in various chemical reactions .
Temporal Effects in Laboratory Settings
In laboratory settings, TEMPO methacrylate has been shown to be a valuable component in the synthesis of polymers with different monomer ratios . These polymers have been characterized for use as electrode material in organic batteries . Specific information about the product’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies is currently limited.
Metabolic Pathways
The metabolic pathways involving TEMPO methacrylate are not well-understood. As a synthetic polymer, it is not typically involved in biological metabolic pathways. Its primary use is in the field of materials science, particularly in the fabrication of organic batteries .
Propiedades
IUPAC Name |
(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl) 2-methylprop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO3/c1-9(2)11(15)17-10-7-12(3,4)14(16)13(5,6)8-10/h10,16H,1,7-8H2,2-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSCMOBOGFWDBFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OC1CC(N(C(C1)(C)C)O)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[5-[(1S)-2-[Benzyl-[(2S)-1-(4-methoxyphenyl)propan-2-yl]amino]-1-hydroxyethyl]-2-phenylmethoxyphenyl]formamide](/img/structure/B176036.png)


![Bis[4-(dipropylamino)phenyl]methanone](/img/structure/B176044.png)

![acetyloxymethyl 2-[N-[2-(acetyloxymethoxy)-2-oxoethyl]-2-[2-[2-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-5-fluorophenoxy]ethoxy]-4-fluoroanilino]acetate](/img/structure/B176052.png)


![1-Oxa-8-azaspiro[4.5]decan-2-one](/img/structure/B176061.png)
![2-[(4S)-4,5-dihydro-4-phenyl-2-oxazolyl]-Pyridine](/img/structure/B176062.png)




